ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazine derivatives .
Scientific Research Applications
Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways .
Comparison with Similar Compounds
Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar in structure but lacks the carboxylate group.
3,3’-Bis-(3,4-dihydro-4-hydroxy-6-methoxy-2H-1-benzopyran): Contains additional hydroxyl groups and a different ring structure.
These compounds share some chemical properties but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(14)11-7-13-9-6-8(15-2)4-5-10(9)17-11/h4-6,11,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUMZAJAXGNAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445767 | |
Record name | AG-G-61722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-50-5 | |
Record name | AG-G-61722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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